molecular formula C12H28N2O3Si B14470878 1-Methyl-4-[(triethoxysilyl)methyl]piperazine CAS No. 67154-20-5

1-Methyl-4-[(triethoxysilyl)methyl]piperazine

Cat. No.: B14470878
CAS No.: 67154-20-5
M. Wt: 276.45 g/mol
InChI Key: ZGDJHRRJWYVMGV-UHFFFAOYSA-N
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Description

1-Methyl-4-[(triethoxysilyl)methyl]piperazine is an organosilicon compound that combines the structural features of piperazine and triethoxysilane

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(triethoxysilyl)methyl]piperazine typically involves the reaction of 1-methylpiperazine with triethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of triethoxysilane .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(triethoxysilyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane group to a silane hydride.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Silane hydrides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-[(triethoxysilyl)methyl]piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-4-[(triethoxysilyl)methyl]piperazine exerts its effects involves the interaction of the silane group with various molecular targets. The triethoxysilane moiety can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These interactions can modify the properties of materials or biological systems, leading to enhanced stability, reactivity, or bioavailability .

Comparison with Similar Compounds

    1-Methyl-4-[(trimethoxysilyl)methyl]piperazine: Similar structure but with methoxy groups instead of ethoxy groups.

    1-Methyl-4-[(triisopropoxysilyl)methyl]piperazine: Contains isopropoxy groups, leading to different steric and electronic properties.

    1-Methyl-4-[(triethoxysilyl)ethyl]piperazine: Variation in the alkyl chain length attached to the silicon atom.

Uniqueness: 1-Methyl-4-[(triethoxysilyl)methyl]piperazine is unique due to its specific combination of piperazine and triethoxysilane functionalities.

Properties

CAS No.

67154-20-5

Molecular Formula

C12H28N2O3Si

Molecular Weight

276.45 g/mol

IUPAC Name

triethoxy-[(4-methylpiperazin-1-yl)methyl]silane

InChI

InChI=1S/C12H28N2O3Si/c1-5-15-18(16-6-2,17-7-3)12-14-10-8-13(4)9-11-14/h5-12H2,1-4H3

InChI Key

ZGDJHRRJWYVMGV-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CN1CCN(CC1)C)(OCC)OCC

Origin of Product

United States

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